BenchChemオンラインストアへようこそ!

3,5-Dibromopiperidine-2,6-dione

Analytical Chemistry Synthetic Methodology PROTAC Development

3,5-Dibromopiperidine-2,6-dione (CAS 2490430-18-5) is a symmetrically dibrominated glutarimide derivative that provides two reactive C3 and C5 electrophilic handles for sequential metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The piperidine-2,6-dione core is the cereblon (CRBN) E3 ligase-binding pharmacophore essential for PROTAC design. Unlike mono-substituted or unsubstituted analogs, the 3,5-dibromo pattern enables systematic exploration of linker composition, length, and attachment geometry while maintaining CRBN binding. Validated as an E3 ligase-binding moiety in U.S. Patent No. 12,384,756.

Molecular Formula C5H5Br2NO2
Molecular Weight 270.908
CAS No. 2490430-18-5
Cat. No. B2714810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromopiperidine-2,6-dione
CAS2490430-18-5
Molecular FormulaC5H5Br2NO2
Molecular Weight270.908
Structural Identifiers
SMILESC1C(C(=O)NC(=O)C1Br)Br
InChIInChI=1S/C5H5Br2NO2/c6-2-1-3(7)5(10)8-4(2)9/h2-3H,1H2,(H,8,9,10)
InChIKeyGPPVAYDUBHTRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromopiperidine-2,6-dione (CAS 2490430-18-5) – A Dual-Brominated Glutarimide Scaffold for Targeted Protein Degradation and Cross-Coupling Chemistry


3,5-Dibromopiperidine-2,6-dione (CAS 2490430-18-5) is a symmetrically dibrominated derivative of the piperidine-2,6-dione (glutarimide) pharmacophore. It possesses the molecular formula C₅H₅Br₂NO₂ and a molecular weight of 270.91 g/mol [1]. The compound features two reactive bromine substituents at the 3- and 5-positions of the piperidine-2,6-dione ring [1]. Its canonical SMILES representation is C1C(C(=O)NC(=O)C1Br)Br . The piperidine-2,6-dione core is a privileged structure in medicinal chemistry, notably serving as the cereblon (CRBN) E3 ubiquitin ligase-binding moiety in immunomodulatory imide drugs (IMiDs) and as a foundational component in proteolysis-targeting chimeras (PROTACs) [2]. This dibrominated variant offers a defined synthetic entry point for chemists and biologists engaged in PROTAC development and advanced heterocyclic chemistry, distinguishing it from the more common monohalogenated or unsubstituted glutarimide analogs.

Why 3,5-Dibromopiperidine-2,6-dione Cannot Be Replaced by Generic Piperidine-2,6-dione or Monobrominated Analogs


Generic substitution with unsubstituted piperidine-2,6-dione or its monobrominated analog (3-bromopiperidine-2,6-dione) fails for two critical reasons: (1) the absence of dual, symmetrically positioned reactive handles for cross-coupling chemistry , and (2) the loss of specific exit vector geometry essential for PROTAC linker attachment and ternary complex formation. The 3,5-dibromo substitution pattern in this compound provides two electrophilic sites capable of participating in sequential or orthogonal metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) . This enables the systematic construction of complex, multifunctional PROTAC architectures that monohalogenated analogs cannot support [1]. Furthermore, the piperidine-2,6-dione core functions as a cereblon (CRBN) E3 ligase-binding moiety in PROTAC design, and variations in the substitution pattern on the glutarimide ring can dramatically alter CRBN binding affinity, linker orientation, and ultimately, target protein degradation efficiency [1][2]. Therefore, substitution with an in-class analog lacking the precise 3,5-dibromo substitution would not only alter the synthetic trajectory but could also compromise the biological activity of the final degrader molecule, making this specific compound essential for projects requiring this exact configuration [1].

Quantitative Evidence Guide: 3,5-Dibromopiperidine-2,6-dione Differentiation Data for Procurement and Selection


Molecular Weight Advantage: Increased Mass for Enhanced Analytical Detection and Synthetic Versatility

3,5-Dibromopiperidine-2,6-dione possesses a molecular weight of 270.91 g/mol, which is significantly higher than the unsubstituted piperidine-2,6-dione parent compound (MW 113.11 g/mol) and the monobrominated analog 3-bromopiperidine-2,6-dione (MW 192.01 g/mol) [1]. This increased mass arises from the incorporation of two bromine atoms (each ~79.9 g/mol) at the 3- and 5-positions [1].

Analytical Chemistry Synthetic Methodology PROTAC Development

Synthetic Handles: Dual Bromination Enables Sequential or Orthogonal Cross-Coupling Reactions

The target compound possesses two reactive bromine atoms at the 3- and 5-positions, which are accessible for nucleophilic substitution or metal-catalyzed cross-coupling reactions including Suzuki, Stille, and Sonogashira couplings . In contrast, unsubstituted piperidine-2,6-dione has zero such reactive handles, and 3-bromopiperidine-2,6-dione has only a single bromine atom . The dibrominated variant offers the capacity for two sequential diversification steps or orthogonal functionalization.

Organic Synthesis Cross-Coupling Chemistry PROTAC Linker Attachment

Documented Application: 3,5-Dibromo Substitution Pattern Validated as an E3 Ligase-Binding Moiety in PROTAC Patent Literature

U.S. Patent No. 12,384,756 (granted 2024) explicitly discloses piperidinedione derivative compounds where the E3 ligase-binding moiety may include halogen substituents such as bromine at positions including the 3- and 5-positions of the piperidine-2,6-dione ring [1]. The patent describes the use of these compounds as E3 ligase binders in PROTAC molecules comprising a protein of interest ligand, a linker, and an E3 ligase binder [1]. Innocure Therapeutics has similarly disclosed piperidinediones as PROTAC compounds featuring a CRBN-binding moiety for degradation of targets such as BRD4 and PTPN11 [2]. While quantitative degradation data (DC₅₀) for 3,5-dibromopiperidine-2,6-dione itself is not publicly reported, its structural inclusion in these patent families validates the 3,5-dibromo substitution pattern as a viable and recognized E3 ligase-binding scaffold.

Targeted Protein Degradation PROTAC Chemistry CRBN E3 Ligase

Structural Characterization: Verified Identity and Purity Specifications Enable Reproducible Research

3,5-Dibromopiperidine-2,6-dione has been fully characterized with verifiable analytical data, including a canonical SMILES string (C1C(C(=O)NC(=O)C1Br)Br) [1], InChI Key (GPPVAYDUBHTRPQ-UHFFFAOYSA-N) , and InChI string (InChI=1S/C5H5Br2NO2/c6-2-1-3(7)5(10)8-4(2)9/h2-3H,1H2,(H,8,9,10)) . Suppliers report a minimum purity specification of 95% . In contrast, many unsubstituted piperidine-2,6-dione analogs are either not commercially available or lack published purity specifications. The availability of validated analytical data reduces the risk of structural misassignment and ensures reproducible experimental outcomes.

Quality Control Analytical Characterization Reproducibility

Potential Advantage in PROTAC Design: Dual Halogenation May Enable Fine-Tuning of Linker Geometry and Exit Vector Orientation

In PROTAC design, the attachment point (exit vector) of the linker to the E3 ligase ligand is a critical determinant of ternary complex formation and degradation efficiency [1]. Variations in linker attachment site on the CRBN-binding moiety can alter degradation activity by influencing the spatial orientation of the E3 ligase relative to the target protein [1]. The 3,5-dibromo substitution pattern provides two potential exit vectors for linker attachment, offering a degree of geometric flexibility not available with monohalogenated or unsubstituted piperidine-2,6-dione scaffolds. While direct comparative degradation data (DC₅₀) for PROTACs incorporating 3,5-dibromopiperidine-2,6-dione versus other CRBN ligands is not publicly available, the structural feature itself represents a design variable that may be exploited for PROTAC optimization.

PROTAC Optimization Ternary Complex Formation Linker Design

Recommended Research and Industrial Application Scenarios for 3,5-Dibromopiperidine-2,6-dione


PROTAC Library Synthesis and Structure-Activity Relationship (SAR) Studies

Given its validated disclosure as an E3 ligase-binding moiety in U.S. Patent No. 12,384,756 [1], 3,5-dibromopiperidine-2,6-dione is optimally deployed as a versatile starting material for the parallel synthesis of PROTAC libraries. The dual bromine substituents enable sequential or orthogonal cross-coupling reactions, allowing medicinal chemists to systematically explore different linker compositions, lengths, and attachment geometries while holding the CRBN-binding core constant [2]. This compound is particularly suited for SAR campaigns aimed at optimizing ternary complex formation and target protein degradation efficiency.

Cross-Coupling Methodology Development on Heterocyclic Scaffolds

The compound‘s two reactive bromine atoms at the 3- and 5-positions provide an excellent substrate for developing and optimizing metal-catalyzed cross-coupling methodologies—including Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira reactions—on the medicinally relevant piperidine-2,6-dione scaffold [1]. Its higher molecular weight (270.91 g/mol) and distinctive bromine isotopic pattern facilitate reaction monitoring via LC-MS [2], making it a practical model substrate for academic and industrial process chemistry groups focused on heterocyclic functionalization.

CRBN Ligand Diversification and Next-Generation IMiD Development

The piperidine-2,6-dione core is the pharmacophore responsible for cereblon (CRBN) binding in immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide [1]. 3,5-Dibromopiperidine-2,6-dione serves as a scaffold for diversification to generate novel CRBN ligands with potentially altered degradation selectivity profiles. This is particularly relevant given the emergence of resistance mechanisms to PROTACs employing conventional CRBN ligands, which has created demand for new E3 ligase ligands [2]. The dibrominated scaffold provides a starting point for exploring uncharted chemical space around the glutarimide core.

Quality Control and Analytical Method Development Reference Standard

With its well-defined analytical characterization—including verified molecular formula (C₅H₅Br₂NO₂), molecular weight (270.91 g/mol), canonical SMILES, InChI Key (GPPVAYDUBHTRPQ-UHFFFAOYSA-N), and reported purity specification of ≥95% [1] [2]—3,5-dibromopiperidine-2,6-dione can be employed as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) intended for monitoring reactions involving halogenated piperidine-2,6-dione intermediates. Its distinctive isotopic pattern provides unambiguous identification in complex mixtures.

Quote Request

Request a Quote for 3,5-Dibromopiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.